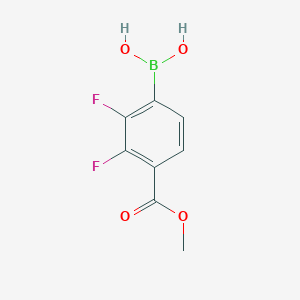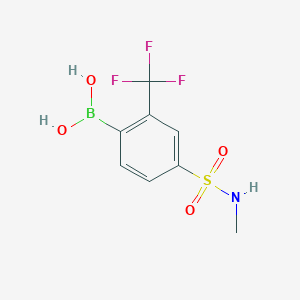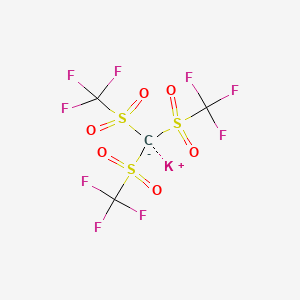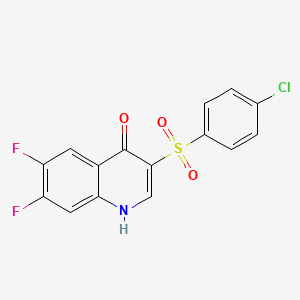
3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, a similar compound, 4-Chlorobenzenesulfonyl isocyanate, is widely used in the synthesis of peptides, proteins, and other compounds. A process for the preparation of 4-chlorobenzenesulfonyl chloride involves reacting chlorobenzene with chlorosulfonic acid .Chemical Reactions Analysis
The compound likely undergoes reactions typical of quinolinones and sulfonyl chlorides. For instance, sulfonyl chlorides are reactive towards nucleophiles, and can undergo substitution reactions .Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactions
The compound 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one and its derivatives are often synthesized via various chemical reactions. For instance, Politanskaya et al. (2018) detailed a one-pot synthesis of polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones, showcasing the use of high-active polyfluorinated electrophiles for rapid access to bioactive heterocyclic assemblies (Politanskaya et al., 2018). Similarly, Xia et al. (2013) isolated and characterized derivatives of dihydroquinoline via specific synthesis processes (Zhengjun Xia, Zaixin Chen, & Shuitao Yu, 2013). These methods often involve multifaceted reactions and are pivotal for the synthesis of various biologically active compounds.
Pharmacological Applications
Several studies have been conducted to explore the biological and pharmacological potential of 3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one derivatives. For instance, Yoon et al. (2019) synthesized derivatives that showed high inhibitory activities against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), indicating potential antiviral applications (J. Yoon et al., 2019). Similarly, Chou et al. (2010) synthesized and evaluated a series of 2-phenylquinolin-4-ones for cytotoxic activity against various tumor cell lines, highlighting their potential as antitumor agents (Li-Chen Chou et al., 2010).
Fluorescence and Optical Properties
The compound and its derivatives are also noted for their fluorescence properties. Ahvale et al. (2008) synthesized highly fluorescent and stable derivatives that show promising applications as fluorescence standards due to their distinct properties such as solvent- and pH-independent high fluorescence quantum yields and emission maxima (Appasaheb B. Ahvale et al., 2008).
Crystallographic and Structural Studies
The structural and crystallographic characteristics of these compounds have been a subject of study. For instance, Quintana et al. (2016) reported on the synthesis and crystallographic characterization of derivatives, providing insights into the molecular and crystal structure, which is crucial for understanding the material's properties and potential applications (J. H. Quintana et al., 2016).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2NO3S/c16-8-1-3-9(4-2-8)23(21,22)14-7-19-13-6-12(18)11(17)5-10(13)15(14)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUPMCRUSQBEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



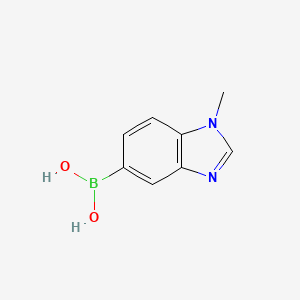
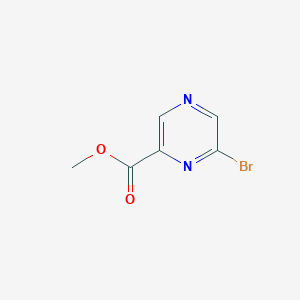
![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)
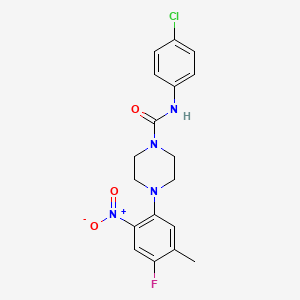
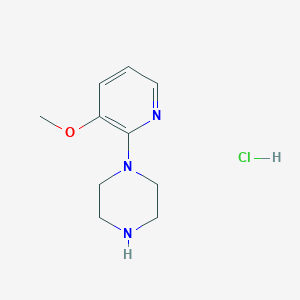
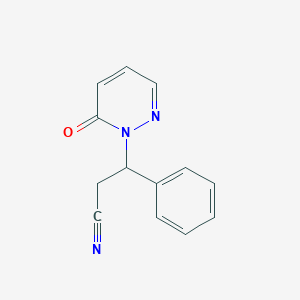
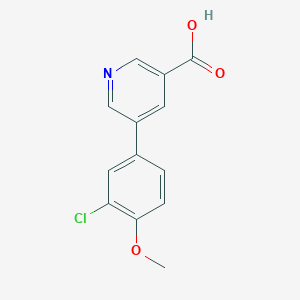
![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)
